Cas no 2138094-49-0 (1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride)

1-メトキシ-1H-1,2,3-トリアゾール-5-スルホニルクロリドは、高反応性のスルホニルクロリド誘導体であり、有機合成において重要な中間体として利用されます。特に、トリアゾール骨格を有するため、医薬品や農薬、機能性材料の合成において有用な構造単位を提供します。スルホニルクロリド基の高い求電子性により、アミンやアルコールなどの求核剤との反応が容易で、効率的な官能基変換が可能です。また、メトキシ基の導入により、安定性が向上し、取り扱い性に優れています。この化合物は、複雑な分子の構築や新規化合物ライブラリーの作成に適した高機能な試薬です。

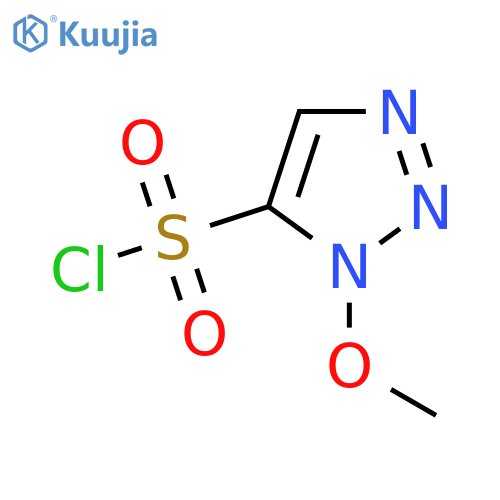

2138094-49-0 structure

商品名:1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride

- EN300-1153572

- 2138094-49-0

-

- インチ: 1S/C3H4ClN3O3S/c1-10-7-3(2-5-6-7)11(4,8)9/h2H,1H3

- InChIKey: ALAOAWVJMLIFKR-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=CN=NN1OC)(=O)=O

計算された属性

- せいみつぶんしりょう: 196.9661899g/mol

- どういたいしつりょう: 196.9661899g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 82.5Ų

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1153572-0.25g |

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |

2138094-49-0 | 0.25g |

$1065.0 | 2023-05-26 | ||

| Enamine | EN300-1153572-0.5g |

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |

2138094-49-0 | 0.5g |

$1111.0 | 2023-05-26 | ||

| Enamine | EN300-1153572-0.1g |

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |

2138094-49-0 | 0.1g |

$1019.0 | 2023-05-26 | ||

| Enamine | EN300-1153572-0.05g |

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |

2138094-49-0 | 0.05g |

$972.0 | 2023-05-26 | ||

| Enamine | EN300-1153572-2.5g |

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |

2138094-49-0 | 2.5g |

$2268.0 | 2023-05-26 | ||

| Enamine | EN300-1153572-5.0g |

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |

2138094-49-0 | 5g |

$3355.0 | 2023-05-26 | ||

| Enamine | EN300-1153572-1.0g |

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |

2138094-49-0 | 1g |

$1157.0 | 2023-05-26 | ||

| Enamine | EN300-1153572-10.0g |

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride |

2138094-49-0 | 10g |

$4974.0 | 2023-05-26 |

1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride 関連文献

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

2138094-49-0 (1-methoxy-1H-1,2,3-triazole-5-sulfonyl chloride) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量